molecular formula C16H12N2O2 B13632389 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile

Katalognummer: B13632389
Molekulargewicht: 264.28 g/mol
InChI-Schlüssel: FFYKDBJCXKRLCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile is a complex organic compound that features a benzofuran ring fused with a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Vorbereitungsmethoden

The synthesis of 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile typically involves multi-step organic reactions. The preparation methods often start with the formation of the benzofuran ring, followed by the introduction of the pyridine moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile has various scientific research applications, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic effects, particularly in treating central nervous system disorders.

    Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.

Wirkmechanismus

The mechanism of action of 3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

3-(2,3-Dihydro-1-benzofuran-2-yl)-3-oxo-2-(pyridin-3-yl)propanenitrile can be compared with other similar compounds, such as:

    2,3-Dihydro-1-benzofuran derivatives: These compounds share the benzofuran ring structure but may have different substituents.

    Pyridine derivatives: These compounds share the pyridine ring structure but may have different functional groups.

The uniqueness of this compound lies in its specific combination of the benzofuran and pyridine rings, which can confer unique pharmacological properties and reactivity.

Eigenschaften

Molekularformel

C16H12N2O2

Molekulargewicht

264.28 g/mol

IUPAC-Name

3-(2,3-dihydro-1-benzofuran-2-yl)-3-oxo-2-pyridin-3-ylpropanenitrile

InChI

InChI=1S/C16H12N2O2/c17-9-13(12-5-3-7-18-10-12)16(19)15-8-11-4-1-2-6-14(11)20-15/h1-7,10,13,15H,8H2

InChI-Schlüssel

FFYKDBJCXKRLCL-UHFFFAOYSA-N

Kanonische SMILES

C1C(OC2=CC=CC=C21)C(=O)C(C#N)C3=CN=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.